![molecular formula C18H12N4OS B293829 3-(2-Methyl-3-furyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293829.png)
3-(2-Methyl-3-furyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-3-furyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as MFTT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MFTT is a triazole-thiadiazole derivative that possesses unique structural and chemical properties, making it an attractive candidate for drug design and development.
Wirkmechanismus
The mechanism of action of MFTT is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. MFTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MFTT has been shown to have several biochemical and physiological effects on cells. Studies have shown that MFTT can induce oxidative stress, which can lead to cell death in cancer cells. MFTT has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MFTT is its high potency and selectivity, making it an attractive candidate for drug design and development. However, one of the limitations of MFTT is its poor solubility in water, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on MFTT. One potential area of research is the development of new synthetic methods for MFTT that can improve its yield and purity. Another area of research is the investigation of MFTT's potential use as a photosensitizer in photodynamic therapy for cancer. Additionally, further studies are needed to fully understand the mechanism of action of MFTT and its potential applications in various fields.
Conclusion
In conclusion, MFTT is a heterocyclic compound that possesses unique structural and chemical properties, making it an attractive candidate for drug design and development. MFTT has shown promising results as an anticancer, antibacterial, and antifungal agent, and its potential applications in various fields make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of MFTT and its potential applications in various fields.
Synthesemethoden
MFTT can be synthesized via several methods, including condensation reactions and cyclization reactions. One of the most commonly used methods for synthesizing MFTT is the one-pot synthesis method, which involves the reaction of 2-naphthylamine, 2-methylfuran-3-carboxaldehyde, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst. This method is simple, efficient, and yields high purity MFTT.
Wissenschaftliche Forschungsanwendungen
MFTT has been extensively studied for its potential applications in various fields. In medicinal chemistry, MFTT has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. MFTT has also been investigated for its potential use as an antibacterial and antifungal agent, with studies showing its effectiveness against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C18H12N4OS |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-(2-methylfuran-3-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N4OS/c1-11-15(8-9-23-11)16-19-20-18-22(16)21-17(24-18)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
InChI-Schlüssel |
BIEQDJZKPOXOHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.